molecular formula C13H18ClNO B1580536 4-Chloro-n,n-dipropylbenzamide CAS No. 2447-87-2

4-Chloro-n,n-dipropylbenzamide

Cat. No. B1580536
CAS RN: 2447-87-2
M. Wt: 239.74 g/mol
InChI Key: XKGIVKGUUFHCHB-UHFFFAOYSA-N
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Description

4-Chloro-n,n-dipropylbenzamide (4-CDPB) is a compound that belongs to the family of benzamides. It is a synthetic compound that has a wide range of applications in the field of scientific research. Its chemical structure consists of a benzene ring with two propyl groups that contain a chlorine atom. This compound has been studied extensively in vitro and in vivo due to its potential therapeutic and pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

  • The development of novel synthetic methods and characterization of compounds is a key area of research. For example, studies have focused on the synthesis and characterization of aromatic polyimides, demonstrating the versatility of compounds related to 4-Chloro-N,N-dipropylbenzamide in polymer science. These efforts include exploring new diamines and polymerization with various anhydrides, highlighting the potential for creating materials with unique properties such as solubility and thermal stability (Butt et al., 2005).

Molecular Interactions and Mechanisms

  • Research into the molecular interactions and mechanisms of related compounds has yielded insights into their potential biological activities. For instance, the study of benzodiazepine receptor agonists has revealed compounds with significant anticonvulsant activity, suggesting a mechanism involving the modulation of neurotransmitter pathways (Faizi et al., 2017). This research underscores the therapeutic potential of 4-Chloro-N,N-dipropylbenzamide analogs in the treatment of neurological disorders.

Environmental and Health Implications

  • The environmental fate and health implications of chemically related compounds have also been a focus. Studies on organochlorine and organobromine contaminants in human milk reflect ongoing concerns about the accumulation of environmental pollutants. Research in this area aims to understand the long-term trends and health impacts of exposure to such compounds, guiding policy and protective measures (Norén & Meironyté, 2000).

Analytical and Bioanalytical Applications

  • The electrochemical and bioanalytical applications of related compounds have been explored, demonstrating the utility of these materials in developing sensors and diagnostic tools. For instance, the electropolymerization of phenol and aniline derivatives has been investigated for the creation of electrochemical transducers, with potential applications in the detection of biomolecules relevant to diseases like dengue (Santos et al., 2019).

properties

IUPAC Name

4-chloro-N,N-dipropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-9-15(10-4-2)13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGIVKGUUFHCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947363
Record name 4-Chloro-N,N-dipropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-n,n-dipropylbenzamide

CAS RN

2447-87-2
Record name 4-Chloro-N,N-dipropylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2447-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC6038
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N,N-dipropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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